molecular formula C52H74N14O12S2 B1237393 d(CH2)5[Tyr(Me)2]AVP

d(CH2)5[Tyr(Me)2]AVP

Cat. No.: B1237393
M. Wt: 1151.4 g/mol
InChI Key: QVQOGNOOAMQKCE-OVSZNHMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound d(CH2)5[Tyr(Me)2]AVP is a synthetic analogue of vasopressin, a peptide hormone that plays a key role in regulating water retention in the body and vasoconstriction. This compound is specifically designed to act as an antagonist of the vasopressin V1a receptor, which is involved in various physiological processes, including blood pressure regulation and social behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d(CH2)5[Tyr(Me)2]AVP involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Resin Loading: The initial amino acid is attached to the resin.

    Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

d(CH2)5[Tyr(Me)2]AVP: exerts its effects by binding to the vasopressin V1a receptor, thereby blocking the action of endogenous vasopressin. This antagonistic action prevents vasopressin from exerting its effects on blood pressure regulation and social behavior. The compound’s molecular targets include the V1a receptor, and its pathways involve the inhibition of vasopressin-induced intracellular calcium increase .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C52H74N14O12S2

Molecular Weight

1151.4 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1

InChI Key

QVQOGNOOAMQKCE-OVSZNHMYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Synonyms

(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.